1-Benzoylindoline-2-carboxamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound features a benzoyl group attached to the nitrogen atom of the indoline structure and a carboxamide functional group at the 2-position of the indole ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis and evaluation of 1-benzoylindoline-2-carboxamide have been explored in various studies, particularly in the context of developing novel therapeutic agents against diseases such as tuberculosis and certain types of cancer. The compound has been synthesized using methods that involve amide coupling reactions, often utilizing readily available starting materials like indole-2-carboxylic acids and benzoyl chlorides .
1-Benzoylindoline-2-carboxamide can be classified as:
The synthesis of 1-benzoylindoline-2-carboxamide typically involves:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice (commonly dichloromethane or methanol), and stoichiometry of reactants. The yields of these reactions can vary significantly based on these parameters, with some studies reporting yields upwards of 90% under optimized conditions .
The molecular structure of 1-benzoylindoline-2-carboxamide consists of:
The molecular formula for 1-benzoylindoline-2-carboxamide is , with a molecular weight of approximately 270.30 g/mol. The compound exhibits characteristic spectral features in NMR and mass spectrometry that confirm its structure .
1-Benzoylindoline-2-carboxamide can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. For instance, hydrolysis may require specific pH adjustments to favor the formation of desired products .
The mechanism by which 1-benzoylindoline-2-carboxamide exerts its biological effects often involves:
Studies have shown that derivatives of indole compounds exhibit significant antiproliferative activity against various cancer cell lines, indicating potential mechanisms involving disruption of cell cycle progression or induction of cell death pathways .
Relevant analytical data include melting point ranges and spectral data (NMR, IR) confirming functional groups present in the molecule .
1-Benzoylindoline-2-carboxamide has several scientific applications:
Regioselective modification of the indoline scaffold represents a cornerstone strategy for enhancing the biological potency and selectivity of 1-benzoylindoline-2-carboxamide derivatives. The C5 position of the indoline nucleus demonstrates exceptional sensitivity to electronic perturbations, directly influencing target engagement. Introducing electron-donating groups (EDGs) like methyl (5a) or methoxy (5b) at C5 significantly enhances antiproliferative activity against cancer cell lines (e.g., MCF-7 breast cancer, GI₅₀ = 0.95–1.50 µM), whereas electron-withdrawing groups (EWGs) such as halogens or trifluoromethyl abolish bioactivity [1] [7]. This stark contrast underscores the electronic requirements for interactions with biological targets like EGFR or CDK2 kinases.
Table 1: Bioactivity Modulation via Indoline Core Functionalization
Position | Substituent | Biological Activity | Key Findings |
---|---|---|---|
C5 | Methyl (EDG) | Antiproliferative (GI₅₀ ~1.35 µM) | Enhanced kinase inhibition (EGFR/CDK2) and apoptosis induction [1] |
C5 | Chloro (EWG) | Inactive (pEC₅₀ <4.2) | Loss of target binding affinity due to electronic mismatch [7] |
C4 | Phenethyl | Improved antiproliferative potency | Optimal hydrophobic filling of target pockets [1] |
C6 | Fluoro | Increased metabolic stability & cell penetration | Enhanced lipophilicity (ClogP +0.5) without cytotoxicity [5] |
Spatial positioning also dictates functional outcomes: C4 modifications with phenethyl moieties (e.g., 5d, 5k) substantially elevate antiproliferative effects compared to unsubstituted or benzyl-linked analogs [1]. This aligns with molecular docking studies indicating deeper occupation of hydrophobic binding clefts. Conversely, C7 substitutions often disrupt planarity, reducing affinity for β-sheet-rich targets like amyloid aggregates [10]. Double substitutions at C4–C5 (e.g., methyl-cyclopropyl) can synergistically improve potency (pEC₅₀ >6.0) but may compromise solubility [7].
The carboxamide linker serves as a critical pharmacophore determinant, balancing conformational flexibility, metabolic resilience, and hydrogen-bonding capacity. Replacing the classical N-phenyl group with aliphatic amines—notably 4-(piperidin-1-yl)phenethyl (ORG27569)—boosts metabolic stability by shielding the carbonyl from esterases [4]. This modification reduces intrinsic clearance in mouse liver microsomes by 40–60% (Clₘₘ <12 μL/min/mg) while retaining nanomolar CB1 allosteric modulation (Kᴮ = 217 nM) [4].
Table 2: Pharmacokinetic and Target Binding Profiles of Carboxamide Variants
Linker Type | Representative Compound | Metabolic Stability (Clₘₘ, μL/min/mg) | Target Affinity/Activity | Solubility (PBS pH 7.4) |
---|---|---|---|---|
Aryl (Phenyl) | VIIa | >50 (High clearance) | Moderate CB1 binding (Kᴮ >500 nM) | <10 μg/mL |
Alkyl (Phenethyl) | ORG27569 | <12 (Low clearance) | Potent CB1 modulation (Kᴮ = 217 nM) | 25 μg/mL |
Morpholine-carbonyl | 5d | ~20 | Strong EGFR inhibition (IC₅₀ ~0.5 μM) | 48 μg/mL |
Piperazinyl | 6a | 15–18 | Reduced antiproliferative activity | >100 μg/mL |
Stereochemistry further refines activity: Linear alkyl chains (e.g., n-pentyl, n-hexyl) enhance membrane permeability but may increase off-target risks, while cyclic constraints (e.g., piperazinyl) improve solubility (>100 μg/mL) at the expense of cellular uptake [3] [7]. For CNS applications, fluorinated linkers—such as 4,6-difluoroindole carboxamides—elevate blood-brain barrier penetration (ClogP = 2.6 vs. 2.1 for unsubstituted indole) while maintaining selectivity for neuronal targets like TRPV1 or CB1 receptors [5]. Computational models confirm that optimal linker length (3–5 atoms) aligns the benzoyl and indoline moieties for productive bivalent target engagement [4].
Photoactivatable 1-benzoylindoline-2-carboxamides enable precision mapping of allosteric sites in cannabinoid receptors (CB1), leveraging benzophenone (26, 27), phenyl azide (28), and phenyltrifluoromethyldiazirine (PTFMD) photophores. These probes retain parental pharmacology—e.g., benzophenone derivative 26 exhibits near-identical allosteric parameters (Kᴮ = 254 nM, α = 8.4) to its parent ORG27569 (Kᴮ = 217 nM, α = 6.9)—while enabling covalent crosslinking upon UV irradiation [4].
Table 3: Characteristics of Photoactivatable 1-Benzoylindoline-2-carboxamide Probes
Photophore | Representative Compound | Activation Wavelength (nm) | Crosslinking Efficiency | Application |
---|---|---|---|---|
Benzophenone | 26, 27 | 350–360 | >70% | CB1 allosteric site mapping [4] |
Phenyl azide | 28 | 265–275 | <30% | Transient binding site identification |
Trifluoromethyldiazirine | 36b | 355–375 | 40–60% | Hydrophobic pocket labeling |
Strategic photophore placement is paramount: Benzophenone moieties grafted onto the para-position of the phenethyl tail (26) minimally perturb ligand-receptor geometry, validated through preserved negative allosteric modulation (NAM) of CP55,940 binding [4]. Aliphatic azides (36b) offer steric discretion but require optimization to balance crosslinking efficiency (40–60%) with metabolic stability [4]. Post-crosslinking mass spectrometry analyses of these probes have identified critical CB1 allosteric residues (e.g., transmembrane helices TM3/TM6), providing structural blueprints for next-generation modulators [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5